molecular formula C23H22N6O3 B456259 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B456259
M. Wt: 430.5g/mol
InChI Key: RUUUCQBQCVZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions often require specific solvents and temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce additional functional groups to the pyrazole ring .

Scientific Research Applications

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties[][3].

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a benzamide moiety makes it particularly versatile for various applications[3][3].

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5g/mol

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C23H22N6O3/c1-16-22(29(31)32)17(2)28(26-16)15-19-5-3-6-20(13-19)23(30)25-21-9-7-18(8-10-21)14-27-12-4-11-24-27/h3-13H,14-15H2,1-2H3,(H,25,30)

InChI Key

RUUUCQBQCVZCDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)C)[N+](=O)[O-]

Origin of Product

United States

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